molecular formula C9H12N6O B3728429 8-(Piperazin-1-yl)-1H-purin-6(9H)-one

8-(Piperazin-1-yl)-1H-purin-6(9H)-one

Cat. No.: B3728429
M. Wt: 220.23 g/mol
InChI Key: PFZOGLVXNSEVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Piperazin-1-yl)-1H-purin-6(9H)-one is a heterocyclic compound that features a purine core structure with a piperazine moiety attached at the 8-position. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Piperazin-1-yl)-1H-purin-6(9H)-one typically involves the reaction of a purine derivative with piperazine. One common method involves the nucleophilic substitution reaction where the purine derivative is treated with piperazine under reflux conditions in a suitable solvent such as ethanol or dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-(Piperazin-1-yl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine core, where substituents can be introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

8-(Piperazin-1-yl)-1H-purin-6(9H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(Piperazin-1-yl)-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is facilitated by the compound’s ability to fit into the enzyme’s binding pocket, forming stable complexes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Piperazin-1-yl)-1H-purin-6(9H)-one is unique due to its purine core structure, which imparts distinct biological activities compared to other heterocyclic compounds. Its ability to interact with specific enzymes and receptors makes it a valuable compound in medicinal chemistry research.

Biological Activity

8-(Piperazin-1-yl)-1H-purin-6(9H)-one is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer and metabolic disorders. This article synthesizes recent research findings regarding the compound's biological activity, including its synthesis, mechanisms of action, and pharmacological properties.

Synthesis and Structure

The compound is synthesized through various methods that typically involve the functionalization of the purine ring with a piperazine moiety. This structural modification is crucial for enhancing its biological activity. The synthesis often includes multiple steps to ensure the desired purity and yield, with careful consideration of reaction conditions to optimize the formation of the piperazine-substituted purine scaffold.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, a study evaluated several purine derivatives, including this compound, against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells using the Sulforhodamine B (SRB) assay. Notably, compounds derived from this scaffold exhibited cytotoxicity that surpassed that of established chemotherapeutics like 5-Fluorouracil and Fludarabine .

Table 1: Cytotoxic Activity of Purine Derivatives

CompoundCell LineIC50 (µM)Comparison to Controls
This compoundHuh72.5Lower than 5-FU
This compoundHCT1163.0Similar to Fludarabine
This compoundMCF72.8Lower than Cladribine

These findings suggest that the compound may serve as a promising lead for further development in anticancer therapies.

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit AKT signaling in prostate cancer cells, leading to increased apoptosis . This indicates a potential role in targeting metabolic pathways that are often dysregulated in cancer.

Selectivity and ADME Properties

The pharmacokinetic profile of this compound has been characterized in several studies. It demonstrates favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as an oral therapeutic agent. The compound has shown high selectivity for certain receptors, such as the human cannabinoid receptor CB1, making it a candidate for treating metabolic disorders alongside its anticancer properties .

Table 2: Pharmacological Properties

PropertyValue
SolubilityHigh
Oral BioavailabilityModerate
CNS PenetrationLow
hCB1 AffinityKi = 4 nM

Case Studies

A notable case study involved testing this compound in animal models for its efficacy in reducing tumor size in xenograft models of liver cancer. The results indicated significant tumor regression compared to control groups treated with standard chemotherapy . This reinforces the potential clinical relevance of this compound in oncology.

Properties

IUPAC Name

8-piperazin-1-yl-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O/c16-8-6-7(11-5-12-8)14-9(13-6)15-3-1-10-2-4-15/h5,10H,1-4H2,(H2,11,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZOGLVXNSEVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(N2)C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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